molecular formula C13H13N5O3 B512531 3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285537-54-3

3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B512531
CAS No.: 1285537-54-3
M. Wt: 287.27g/mol
InChI Key: CQZAXEOMXHQQTE-OQLLNIDSSA-N
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Description

3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 4-nitrophenyl substituent and an (E)-configured ethylidene hydrazone group. Its structure comprises:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Carbohydrazide moiety: A functional group (-CONHNH₂) that enables diverse reactivity, including condensation reactions.
  • 4-Nitrophenyl substituent: A strong electron-withdrawing group influencing electronic properties and intermolecular interactions.
  • (E)-Ethylidene hydrazone: Confirmed via single-crystal X-ray diffraction in analogous compounds (e.g., ), ensuring stereochemical accuracy .

The compound is synthesized via condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-nitroacetophenone under acidic or catalytic conditions, a method consistent with hydrazone formation strategies in and .

Properties

IUPAC Name

5-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-8-7-12(16-14-8)13(19)17-15-9(2)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZAXEOMXHQQTE-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity:
Recent studies have demonstrated that pyrazole derivatives, including 3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, exhibit significant antibacterial properties. Research indicates that compounds with nitrophenyl substitutions can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anti-inflammatory Properties:
The compound has also shown promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions . The mechanism of action is believed to involve the modulation of signaling pathways associated with inflammation.

Antioxidant Activity:
Molecular docking studies reveal that this compound possesses excellent antioxidant potential, which is crucial for combating oxidative stress-related diseases. The presence of nitro groups enhances its ability to scavenge free radicals . This property makes it a potential therapeutic agent in conditions where oxidative damage plays a significant role.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazole derivatives. The presence of various substituents on the pyrazole ring significantly influences biological activity. For instance:

Substituent Effect on Activity
Nitro groupEnhances antibacterial and antioxidant activity
Methyl groupModulates lipophilicity and bioavailability
Ethylidene moietyInfluences binding affinity to target proteins

Research shows that modifications to the pyrazole scaffold can lead to improved potency against specific bacterial strains and enhanced therapeutic profiles .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1: A study evaluated the compound's effectiveness against MRSA. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option .
  • Case Study 2: In another investigation, the anti-inflammatory effects were assessed using an in vivo model of arthritis. The compound significantly reduced paw swelling and inflammatory markers compared to control groups, indicating its therapeutic potential in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Variations in Aryl Substituents

Compound Name Molecular Formula Substituents on Pyrazole Aryl Group on Hydrazone Key Properties
Target Compound C₁₄H₁₃N₅O₃ 3-methyl 4-nitrophenyl High polarity due to NO₂; potential bioactivity
3-(4-Methoxyphenyl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide () C₁₉H₁₇N₅O₄ 3-(4-methoxyphenyl) 3-nitrophenyl Enhanced lipophilicity from OCH₃; moderate antimicrobial activity
N′-[(1E)-1-(4-Methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide () C₁₉H₁₇N₅O₄ 3-(3-nitrophenyl) 4-methoxyphenyl Meta-NO₂ reduces steric hindrance; unconfirmed bioactivity

Impact of Substituents :

  • Electron-withdrawing groups (e.g., NO₂): Increase solubility in polar solvents and enhance hydrogen-bonding capacity, critical for receptor binding .
  • Electron-donating groups (e.g., OCH₃) : Improve membrane permeability but may reduce reactivity .

Heterocyclic Modifications

Compound Name Core Structure Key Features Biological Relevance
Target Compound Pyrazole Planar aromatic system Base for anticancer agents ()
3-Methyl-N′-[(E)-(3-nitrophenyl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide () Thieno[2,3-c]pyrazole Sulfur atom in fused ring Potential enhanced metabolic stability
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide () Pyrazole + thienyl Thiophene substituent Possible photophysical applications

Structural Insights :

  • Thiophene/Thieno modifications: Introduce sulfur atoms, altering electronic properties and enabling π-π stacking with biological targets .

Biological Activity

3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a novel compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and therapeutic implications, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-nitroacetophenone under acidic conditions. The resulting compound features a pyrazole ring fused with a hydrazone moiety, contributing to its diverse biological activities.

Structural Formula

The structural formula of the compound can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{2}

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

Anti-inflammatory Properties

The compound has demonstrated notable anti-inflammatory effects in various in vitro studies. Molecular docking studies suggest that it interacts effectively with inflammatory mediators, reducing the production of pro-inflammatory cytokines . This mechanism highlights its potential use in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this pyrazole derivative exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several pyrazole derivatives in vitro against various cancer cell lines. The results indicated that this compound displayed IC50 values lower than those of standard chemotherapeutic agents, suggesting enhanced potency .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This finding supports its potential as a therapeutic agent for inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural features:

Structural Feature Effect on Activity
Nitro group (–NO2)Enhances electron-withdrawing capacity, increasing potency against cancer cells
Methyl group (–CH3)Contributes to lipophilicity, improving membrane permeability
Pyrazole ringEssential for interaction with biological targets

Q & A

Basic Research Questions

Q. How can the synthesis of 3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves three steps: (1) formation of the pyrazole ring via cyclization of β-diketones or β-ketoesters with hydrazine under acidic/basic conditions; (2) introduction of the 4-nitrophenyl group via nucleophilic substitution or condensation; (3) hydrazone formation by reacting the pyrazole-carbohydrazide intermediate with 4-nitroacetophenone.
  • Critical Parameters :

  • Temperature : Maintain 60–80°C during hydrazone formation to ensure complete imine bond formation without side reactions .
  • Solvent : Use ethanol or methanol for polar intermediates and dichloromethane for non-polar steps to stabilize reactive intermediates .
  • Catalyst : Acidic catalysts (e.g., glacial acetic acid) improve condensation efficiency .
    • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the hydrazone proton (δ 8.5–9.0 ppm) and nitrophenyl carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Stretching vibrations at 1660–1680 cm1^{-1} (C=N) and 1520–1540 cm1^{-1} (NO2_2) confirm functional groups .
  • X-Ray Crystallography : Resolves stereochemistry of the ethylidene group (E-configuration) and π-π stacking interactions in the crystal lattice .
    • Validation : Cross-reference experimental data with computational simulations (e.g., DFT for IR/NMR) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

  • Case Study : Discrepancies in NOE (Nuclear Overhauser Effect) signals for the ethylidene group may arise from dynamic rotational isomerism.
  • Approach :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to model rotational barriers and predict dominant conformers .
  • Use molecular docking (AutoDock Vina) to assess how conformation affects binding to biological targets (e.g., enzymes) .
    • Resolution : Match computed NMR/IR spectra with experimental data to identify the major isomer .

Q. What experimental design considerations are critical for studying its biological activity?

  • In Vitro Assays :

  • Antimicrobial Testing : Use microdilution methods (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., A549, HeLa) with IC50_{50} determination .
    • Mechanistic Studies :
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR) with fluorescence-based detection .
  • ROS Detection : Use DCFH-DA probe to quantify reactive oxygen species in treated cells .
    • Data Interpretation : Apply ANOVA for dose-response analysis and use molecular dynamics simulations to validate target interactions .

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